molecular formula C5H7NO3 B1278646 3-Methoxy-5-hydroxymethylisoxazole CAS No. 35166-36-0

3-Methoxy-5-hydroxymethylisoxazole

Cat. No. B1278646
CAS RN: 35166-36-0
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
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Description

3-Methoxy-5-hydroxymethylisoxazole is a chemical compound with the molecular formula C5H7NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-hydroxymethylisoxazole consists of a five-membered isoxazole ring with methoxy (-OCH3) and hydroxymethyl (-CH2OH) substituents . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Analgesic Properties

Isoxazole derivatives have been found to have prominent potential as analgesics . This means they could be used in the development of pain relief medications.

Anti-inflammatory Applications

Isoxazole and its derivatives have been shown to have anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.

Anticancer Applications

Research has indicated that isoxazole derivatives can have anticancer properties . This suggests potential applications in the development of new cancer treatments.

Antimicrobial Applications

Isoxazole derivatives have been found to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial agents.

Antiviral Applications

Isoxazole and its derivatives have been shown to have antiviral properties . This suggests potential applications in the development of new antiviral medications.

Anticonvulsant Applications

Research has indicated that isoxazole derivatives can have anticonvulsant properties . This suggests potential applications in the treatment of conditions characterized by seizures.

Antidepressant Applications

Isoxazole derivatives have been found to have antidepressant properties . This suggests they could be used in the development of new antidepressant medications.

Immunosuppressant Applications

Isoxazole and its derivatives have been shown to have immunosuppressant properties . This suggests potential applications in the treatment of conditions characterized by an overactive immune system.

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with their targets and induce changes that lead to their therapeutic effects . The specific interactions of 3-Methoxy-5-hydroxymethylisoxazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects . The specific pathways affected by 3-Methoxy-5-hydroxymethylisoxazole and their downstream effects are currently being studied.

Result of Action

Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular levels . The specific effects of 3-Methoxy-5-hydroxymethylisoxazole are subjects of ongoing research.

properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVXOUBNHJXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307521
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-1,2-oxazol-5-yl)methanol

CAS RN

35166-36-0
Record name 3-Methoxy-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7.0 g 3-methoxy-5-carbethoxy-isoxazole in 80 ml tetrahydrofuran a 2m solution of lithiumborohydride in tetrahydrofuran was added at 15°-20° C. The reaction mixture was stirred for 2 h at room temperature, then poured into saturated ammoniumchloride solution and extracted with dichloromethane. The organic phase was dried over magnesium sulfate and evaporated togive 4.87 g alcohol.
Name
3-methoxy-5-carbethoxy-isoxazole
Quantity
7 g
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2m
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80 mL
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Synthesis routes and methods II

Procedure details

3-Methoxy-isoxazole-5-carboxylic acid methyl ester (prepared according to Eur. J. Org. Chem., 1998, 473) (1.0 g, 6.4 mmol) was dissolved in methanol (30 ml) and sodium borohydride (300 mg, 8.0 mmol) was added in portions. The mixture was stirred for 1 hour at room temperature, concentrated and the residue dissolved in dichloromethane (30 ml). The solution was washed with water, dried over magnesium sulfate and concentrated to give the product as a concentrated solution in dichloromethane. The solution was used without further purification.
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1 g
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30 mL
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300 mg
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Synthesis routes and methods III

Procedure details

2.23 g of methyl 3-methoxyisoxazole-5-carboxylate was dissolved in 30 ml of ethanol, and 0.60 g of sodium borohydride was then added ice-cooling. The mixture was stirred for 8 hours under ice-cooling. After water was added under ice-cooling, the reaction mixture was concentrated under reduced pressure and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.55 g of (3-methoxyisoxazol-5-yl)methanol.
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2.23 g
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30 mL
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0.6 g
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